molecular formula C23H25Cl2FN4O3 B565163 6,7,8,9 Dehydro Paliperidone Hydrochloride CAS No. 170359-61-2

6,7,8,9 Dehydro Paliperidone Hydrochloride

Cat. No. B565163
M. Wt: 495.376
InChI Key: KJYLAYFYBZRXMT-UHFFFAOYSA-N
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Patent
US05688799

Procedure details

A mixture of 9-(ethoxymethoxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.008 mol) in hydrochloric acid, 12N (25 ml) and ethanol (100 ml) was stirred and refluxed for 6 hours. The reaction mixture was cooled and the precipitate was filtered off and dried, yielding 4 g (95.7%) 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.dihydrochloride.sesquihydrate; mp. 288.3° C. (interm. 18).
Name
9-(ethoxymethoxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0.008 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC[O:5][C:6]1[C:11]2=[N:12][C:13]([CH3:35])=[C:14]([CH2:17][CH2:18][N:19]3[CH2:24][CH2:23][CH:22]([C:25]4[C:29]5[CH:30]=[CH:31][C:32]([F:34])=[CH:33][C:28]=5[O:27][N:26]=4)[CH2:21][CH2:20]3)[C:15](=[O:16])[N:10]2[CH:9]=[CH:8][CH:7]=1)C.C(O)C.[ClH:39]>>[ClH:39].[ClH:39].[F:34][C:32]1[CH:31]=[CH:30][C:29]2[C:25]([CH:22]3[CH2:21][CH2:20][N:19]([CH2:18][CH2:17][C:14]4[C:15](=[O:16])[N:10]5[CH:9]=[CH:8][CH:7]=[C:6]([OH:5])[C:11]5=[N:12][C:13]=4[CH3:35])[CH2:24][CH2:23]3)=[N:26][O:27][C:28]=2[CH:33]=1 |f:3.4.5|

Inputs

Step One
Name
9-(ethoxymethoxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0.008 mol
Type
reactant
Smiles
C(C)OCOC1=CC=CN2C1=NC(=C(C2=O)CCN2CCC(CC2)C2=NOC1=C2C=CC(=C1)F)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.FC1=CC2=C(C(=NO2)C2CCN(CC2)CCC2=C(N=C3N(C2=O)C=CC=C3O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.